tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate is a synthetic organic compound with the chemical formula and a molecular weight of 340.14 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals. The compound's structure features a tert-butyl group, a carbamate moiety, and a brominated trifluoromethylphenyl group, which contribute to its unique chemical properties and reactivity.
tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate can be classified as:
The synthesis of tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Reactions may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate can be represented by its SMILES notation: Brc1cc(C(F)(F)F)c(cc1)NC(=O)OC(C)(C)C. This notation indicates the presence of:
tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions, including temperature control and choice of solvents, to optimize yields and minimize by-products.
The mechanism of action for tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate largely depends on its application in biological systems. For instance:
tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate is primarily utilized in:
This compound's unique structure allows for versatile applications in drug development and chemical research, making it a valuable asset in both academic and industrial settings.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7